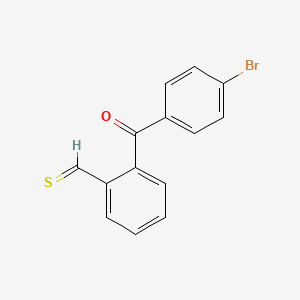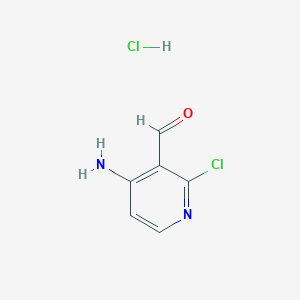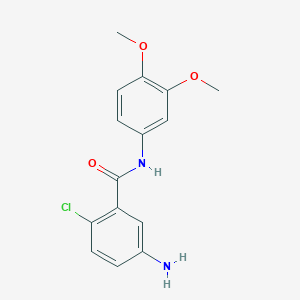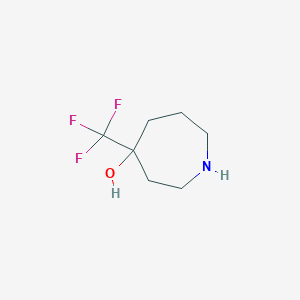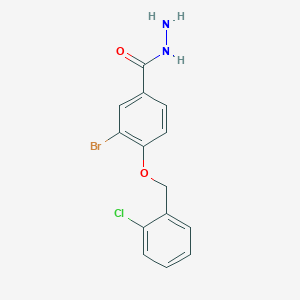
3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C14H12BrClN2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide typically involves the reaction of 3-bromo-4-hydroxybenzohydrazide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)benzohydrazide
- 3-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H12BrClN2O2 |
|---|---|
Poids moléculaire |
355.61 g/mol |
Nom IUPAC |
3-bromo-4-[(2-chlorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-7-9(14(19)18-17)5-6-13(11)20-8-10-3-1-2-4-12(10)16/h1-7H,8,17H2,(H,18,19) |
Clé InChI |
ISQAOKHCMPTXKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)NN)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



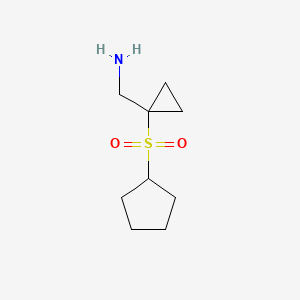
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
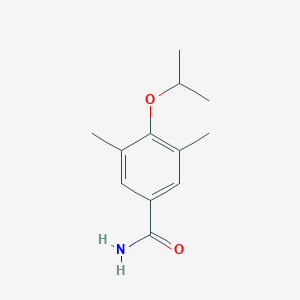

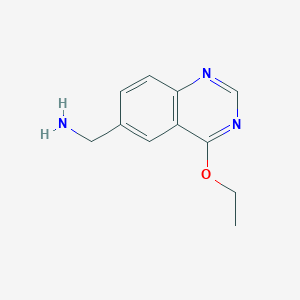
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15229362.png)

